2-(1H-イミダゾール-2-イル)酢酸エチル

説明

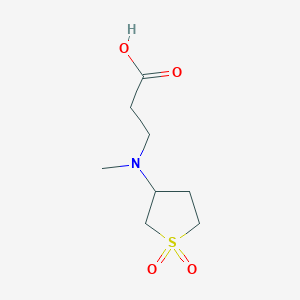

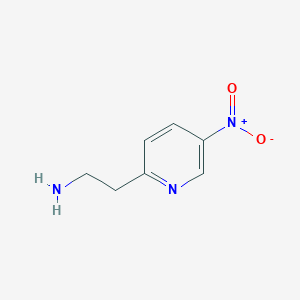

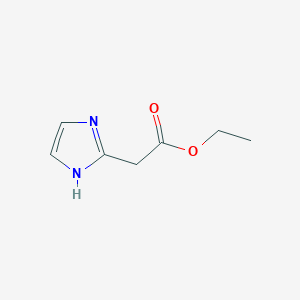

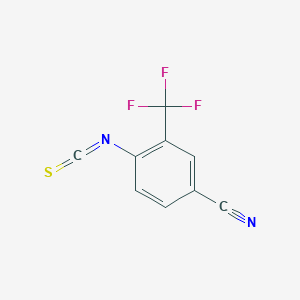

Ethyl 2-(1H-imidazol-2-yl)acetate is a chemical compound with the molecular formula C7H10N2O2 . It is a versatile intermediate used as a building block for active ingredients as well as in epoxy curing . It is used for two components epoxy systems, for modification of epoxy resins, and for preparation of polyurethanes .

Synthesis Analysis

The ethyl 2-(1H-imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents . The resulting molecules were thiophene, pyrazole, coumarin derivatives incorporated benzo [d]imidazole moiety .Molecular Structure Analysis

The molecular structure of ethyl 2-(1H-imidazol-2-yl)acetate consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The average mass of the molecule is 154.167 Da and the monoisotopic mass is 154.074234 Da .Chemical Reactions Analysis

Ethyl 2-(1H-imidazol-2-yl)acetate has been used in a series of heterocyclization reactions with different chemical reagents . The resulting molecules were thiophene, pyrazole, coumarin derivatives incorporated benzo [d]imidazole moiety .科学的研究の応用

治療の可能性

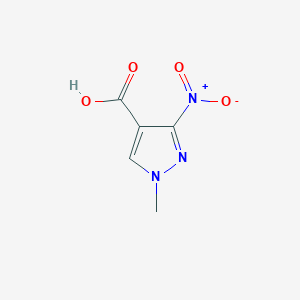

“2-(1H-イミダゾール-2-イル)酢酸エチル” の主要成分であるイミダゾールは、その幅広い化学的および生物学的特性で知られています . イミダゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗蠕虫、抗真菌、および潰瘍形成活性など、さまざまな生物学的活性を示しています .

抗酸化の可能性

イミダゾールのいくつかの誘導体は、優れたスカベンジング能力を示し、抗酸化物質としての潜在的な使用を示唆しています .

機能性分子の合成

イミダゾールヘテロ環は、さまざまな日常的な用途で使用される機能性分子の重要な構成要素です . イミダゾールの形成中に構築された結合に重点が置かれています .

ピラゾール誘導体の合成

“2-(1H-イミダゾール-2-イル)酢酸エチル” は、ピラゾール誘導体を合成するために使用できます .

チオフェン誘導体の合成

“2-(1H-イミダゾール-2-イル)酢酸エチル” は、チオフェン誘導体を合成するためにも使用できます .

ピリジン誘導体の合成

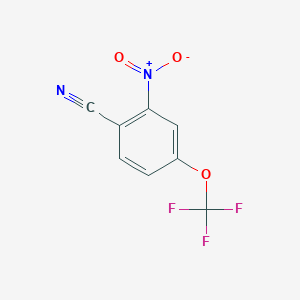

この化合物は、ピリジン誘導体を合成するために使用できます .

クマリン誘導体の合成

作用機序

Target of Action

Ethyl 2-(1H-imidazol-2-yl)acetate is a compound that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the primary targets of this compound could be diverse depending on the specific derivative and its biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or tumor growth .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could affect multiple pathways . These could include pathways related to microbial growth, inflammation, tumor progression, and more .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole is known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of ethyl 2-(1H-imidazol-2-yl)acetate.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .

Action Environment

The action of ethyl 2-(1H-imidazol-2-yl)acetate could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or substances in the environment could potentially interact with ethyl 2-(1H-imidazol-2-yl)acetate, influencing its action, efficacy, and stability.

特性

IUPAC Name |

ethyl 2-(1H-imidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCOGRIYZVTKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611773 | |

| Record name | Ethyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791569-71-6 | |

| Record name | Ethyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)

![N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine](/img/structure/B1612136.png)

![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)